5-Bromo-2-(trifluoromethyl)pyridin-4-amine
Description
5-Bromo-2-(trifluoromethyl)pyridin-4-amine is a halogenated pyridine derivative featuring a bromine atom at the 5-position and a trifluoromethyl (-CF₃) group at the 2-position of the pyridine ring.
Properties
IUPAC Name |
5-bromo-2-(trifluoromethyl)pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3N2/c7-3-2-12-5(1-4(3)11)6(8,9)10/h1-2H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDBXUFKWXVFHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(F)(F)F)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Example: Synthesis of 5-Bromo-2-Methyl-3-(Trifluoromethyl) Pyridine (Related Intermediate)
A patented method outlines the following steps:
| Step | Reagents & Conditions | Description | Yield |
|---|---|---|---|
| 1 | Diethyl malonate + sodium hydride in THF, 0°C | Formation of malonate anion | - |
| 2 | Addition of 2-chloro-3-trifluoromethyl-5-nitropyridine in THF, 10-25°C, 16-24 h | Nucleophilic substitution to form dimethyl malonate derivative | ~31.1% overall (4-step sequence) |
This intermediate can then be further transformed toward the target amine by reduction of the nitro group and bromination steps.
Bromination and Diazotization Route for Pyridine Derivatives
Another relevant synthetic strategy involves:
- Starting from 2-amino-4-chloropyridine .
- Bromination using N-bromo-succinimide (NBS) in methylene chloride at 0°C to introduce bromine at position 5.
- Diazotization of the amino group followed by substitution with chlorine to obtain 5-bromo-2,4-dichloropyridine.
- Subsequent amination to replace chlorine at position 4 with an amino group.
Key experimental data from a patent for a similar pyridine system are summarized below:
| Reaction Step | Conditions | Scale | Yield (%) | Notes |
|---|---|---|---|---|
| Bromination | 2-amino-4-chloropyridine + NBS, CH2Cl2, 0°C, 30 min | Lab to pilot scale (50 g to 5 kg) | 87 | Clean reaction, easy purification |
| Diazotization & Chlorination | Sodium nitrite, HCl, -30°C, followed by CuCl, RT | Lab to pilot scale | 68 | Controlled temperature, TLC monitored |
This method avoids hazardous reagents such as butyllithium or phosphorus oxychloride and is amenable to scale-up with good yields and operational simplicity.
Comparative Data Table of Key Preparation Steps
Research Findings and Practical Considerations
- The bromination and diazotization route is advantageous for industrial application due to higher yields, safer reagents, and easier purification.
- The malonate-based route offers a synthetic pathway to trifluoromethylated pyridine derivatives but involves longer reaction times and moderate yields.
- Control of reaction temperature, especially during diazotization (-30°C), is critical to avoid side reactions and ensure high purity.
- The choice of solvent (e.g., tetrahydrofuran, methylene chloride) influences reaction efficiency and product isolation.
- The bromination step using N-bromo-succinimide is highly selective and reproducible.
- The methods avoid hazardous reagents such as butyllithium and phosphorus oxychloride, improving safety and environmental compliance.
- Scale-up experiments confirm the robustness of the bromination/diazotization method, maintaining yields and purity at kilogram scale.
Chemical Reactions Analysis
5-Bromo-2-(trifluoromethyl)pyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of various derivatives.
Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
5-Bromo-2-(trifluoromethyl)pyridin-4-amine serves as a building block in the synthesis of more complex organic molecules. It is particularly useful in:
- Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles, allowing for the synthesis of derivatives with different functional groups.
- Coupling Reactions: It is employed in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Replacement of bromine with nucleophiles |
| Coupling Reactions | Formation of carbon-carbon bonds |
Pharmaceutical Development
The compound has significant implications in the field of medicinal chemistry . It is used as an intermediate in the synthesis of potential pharmaceuticals, including:
- Pain Management Drugs: Research indicates that derivatives of this compound may target transient receptor potential (TRP) channels involved in pain sensation, offering therapeutic avenues for pain relief .
| Application Area | Specific Use |
|---|---|
| Pain Management | Intermediate for drugs targeting TRP channels |
| Anti-inflammatory Agents | Development of molecules to inhibit inflammation |
Agrochemicals
In the agricultural sector, this compound is utilized to produce agrochemicals , which are essential for crop protection and yield improvement.
Case Study 1: Pain Management Research
A study focused on the development of TRPA1 inhibitors highlighted the potential of this compound derivatives in treating neuropathic pain. Researchers synthesized various analogs and evaluated their efficacy in reducing pain responses in animal models, demonstrating significant promise for future drug development .
Case Study 2: Agrochemical Applications
Research conducted on the use of trifluoromethylated pyridines in agrochemicals revealed that compounds like this compound could enhance herbicidal activity. Field trials indicated improved efficacy against specific weed species, suggesting a viable pathway for developing new agrochemical formulations .
Mechanism of Action
The mechanism of action of 5-Bromo-2-(trifluoromethyl)pyridin-4-amine depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their substituent patterns:
Key Observations :
- Positional Isomerism : The 2-CF₃/5-Br configuration (target) vs. 2-Cl/5-CF₃ () alters electronic distribution. The CF₃ group at position 2 may reduce amine basicity due to its electron-withdrawing nature .
- Ring System Differences : Pyrimidine analogs (e.g., ) exhibit distinct hydrogen-bonding capabilities, influencing crystal packing and solubility .
Physical and Chemical Properties
- Solubility : Bromine’s larger atomic radius reduces aqueous solubility compared to chlorine analogs but enhances lipid solubility, favoring blood-brain barrier penetration .
- Hydrogen Bonding : In 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine, intermolecular N–H···N bonds stabilize crystal lattices; the target compound likely exhibits similar behavior .
- Thermal Stability : Trifluoromethyl groups generally enhance thermal stability, as seen in fluorinated agrochemicals .
Biological Activity
5-Bromo-2-(trifluoromethyl)pyridin-4-amine is a compound with notable biological activity, particularly in the fields of medicinal chemistry and agrochemicals. Its unique structural properties, including the presence of a bromine atom and a trifluoromethyl group, contribute to its potential applications in various therapeutic and industrial contexts.
The molecular formula for this compound is CHBrFN, featuring a pyridine ring substituted with a bromine atom and a trifluoromethyl group. This compound is typically synthesized through several key reactions, including nucleophilic substitutions and coupling reactions, which allow for the formation of derivatives that may exhibit enhanced biological efficacy (BenchChem) .
The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances lipophilicity, facilitating cellular membrane penetration. Additionally, the bromine atom can participate in halogen bonding, influencing binding affinity to target proteins (BenchChem) .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its potential to inhibit transient receptor potential A1 (TRPA1) ion channels, which are implicated in pain perception and inflammatory responses. This inhibition suggests that the compound could be developed as a therapeutic agent for treating pain and respiratory diseases (Smolecule) .
Anti-inflammatory Effects
In vitro studies have demonstrated that compounds similar to this compound can inhibit cyclooxygenase (COX) enzymatic activities, indicating potential anti-inflammatory properties. Such activity is crucial for developing new anti-inflammatory drugs (BenchChem) .
Toxicological Studies
While exploring the biological activity of halogenated pyridines, it is essential to consider their toxicity profiles. A notable case study highlighted severe toxicity associated with related compounds, such as 5-bromo-2-nitropyridine, which resulted in methemoglobinemia and acute renal failure following skin and respiratory exposure (Europe PMC) . Although this case does not directly involve this compound, it underscores the importance of assessing safety profiles for new derivatives.
Case Studies
- In Vitro Studies : A study demonstrated that this compound inhibited TRPA1 channels effectively at concentrations comparable to established analgesics. The compound's structure facilitated interactions that modulated channel activity without significant cytotoxicity (PMC) .
- In Vivo Studies : Animal model studies indicated varied biological responses based on dosage and administration route. Observations included altered metabolic rates and changes in organ function, suggesting that careful dosing is critical for therapeutic applications (BenchChem) .
Applications in Medicinal Chemistry
This compound serves as a valuable building block in synthesizing more complex organic molecules. Its derivatives are being explored for potential therapeutic applications targeting various diseases, including neurological disorders and inflammation-related conditions (BenchChem) .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Bromo-5-(trifluoromethoxy)pyridine | CHBrFO | Contains a methoxy group instead of an amine |
| 2-Chloro-5-(trifluoromethoxy)pyridine | CHClFO | Chlorine substitution offers different reactivity |
| 5-(Trifluoromethoxy)pyridin-2-amine | CHFN | Lacks bromine; focuses on amine functionality |
| 6-Methyl-5-(trifluoromethyl)pyridin-3-amine | CHFN | Methyl substitution alters steric effects |
The unique combination of bromine and trifluoromethyl groups in this compound enhances its biological activity while providing distinct chemical reactivity compared to similar compounds.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Bromo-2-(trifluoromethyl)pyridin-4-amine, and how can reaction efficiency be maximized?
- Methodological Answer : A high-yield synthesis involves Suzuki-Miyaura cross-coupling between 5-bromo-2-(trifluoromethyl)pyridine and a boronate ester. Key conditions:
- Catalyst : Tetrakis(triphenylphosphine)palladium (7.79 mmol) .
- Solvent system : Toluene/ethanol/water (optimized for solubility and reactivity) .
- Temperature : 110°C for 3 hours under nitrogen to prevent oxidation .
- Purification : Column chromatography (ethyl acetate/petroleum ether) yields 98% purity .
- Efficiency Tips :
- Use anhydrous solvents to avoid side reactions.
- Optimize catalyst loading to balance cost and reactivity.
- Monitor reaction progress via LCMS (e.g., m/z 307 [M+H]+) .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Prioritize:
- LCMS/HPLC : Confirm molecular weight (m/z 307) and purity (retention time 0.99 min under SQD-AA05 conditions) .
- NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., trifluoromethyl group at C2, amine at C4) .
- Elemental Analysis : Validate empirical formula (C₆H₄BrF₃N₂) .
- Critical Data : Purity >95% (HPLC) and absence of dehalogenation byproducts (LCMS) are essential for downstream applications .
Advanced Research Questions
Q. How can researchers address discrepancies between computational predictions and experimental reactivity in nucleophilic substitution reactions involving this compound?
- Methodological Answer :
- Step 1 : Re-evaluate computational models using explicit solvent parameters (e.g., DMSO dielectric constant) to account for solvation effects .
- Step 2 : Conduct kinetic studies under varied temperatures to compare experimental activation energies with DFT calculations .
- Step 3 : Synthesize structural analogs (e.g., 5-Chloro-3-(trifluoromethyl)pyridin-2-amine) to isolate steric vs. electronic contributions .
- Step 4 : Use X-ray crystallography to resolve steric hindrance from the trifluoromethyl group .
Q. What strategies minimize dehalogenation during metal-catalyzed couplings with this compound?
- Methodological Answer :
- Catalyst Design : Use Pd(OAc)₂ with bulky ligands (e.g., XPhos) to reduce oxidative addition of C-Br bonds .
- Reaction Optimization : Limit reaction time (<3 hours) and monitor intermediates via LCMS to identify dehalogenation thresholds .
- Additives : Introduce aryl boronic acids as sacrificial substrates to divert reactive intermediates .
- Case Study : In a Suzuki coupling, maintaining a nitrogen atmosphere reduced Br⁻ leaching, preserving 98% yield .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
